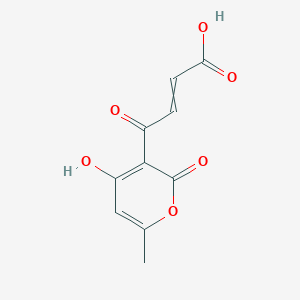
4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid is a complex organic compound that belongs to the class of hydroxy acids This compound is characterized by the presence of a hydroxy group, a pyran ring, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a malonic acid derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and pyran ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects through various mechanisms, such as enzyme inhibition, receptor binding, or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid include other hydroxy acids and pyran derivatives. Examples include:
- 4-Hydroxy-4-(2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid
- 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-yl)butanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the hydroxy group, pyran ring, and butenoic acid moiety provides distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
93579-53-4 |
|---|---|
Molecular Formula |
C10H8O6 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
4-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H8O6/c1-5-4-7(12)9(10(15)16-5)6(11)2-3-8(13)14/h2-4,12H,1H3,(H,13,14) |
InChI Key |
SBUYLXBRHWHODF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


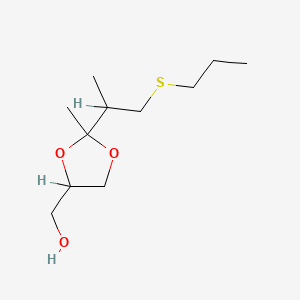
![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)
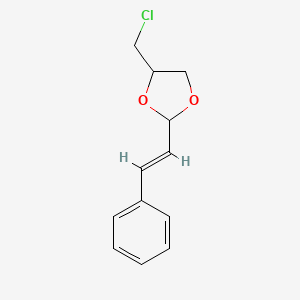

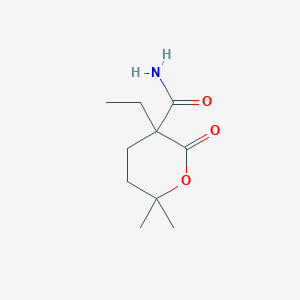
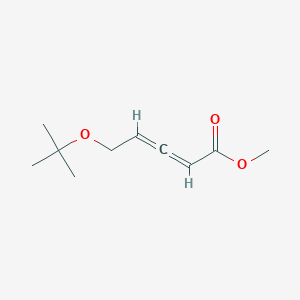

![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
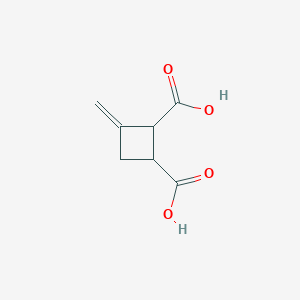

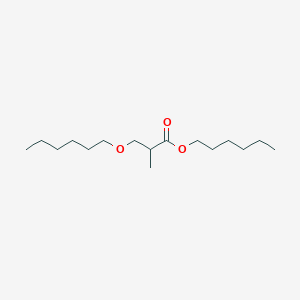
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)

